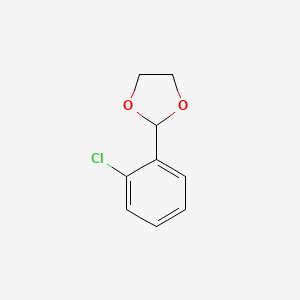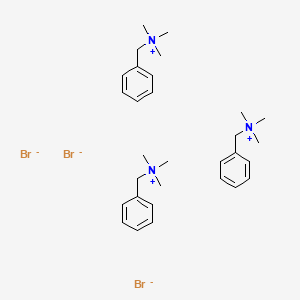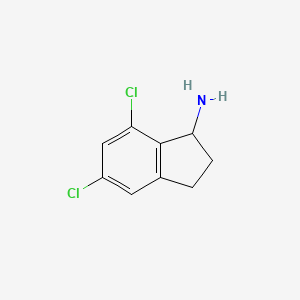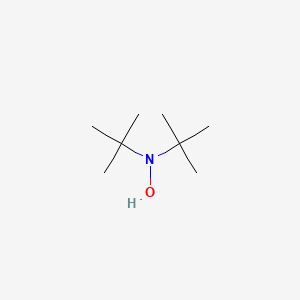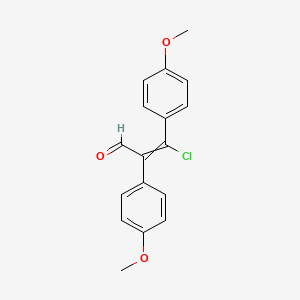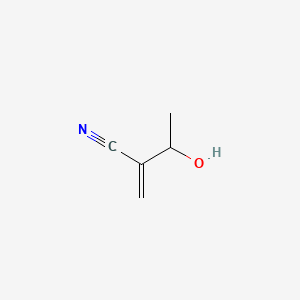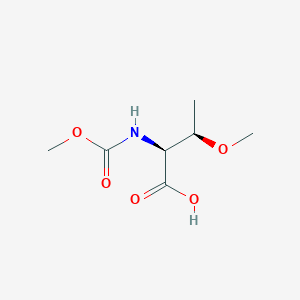
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid” is an organic compound that contains several functional groups. The “2S,3R” notation indicates that it is a chiral molecule with specific spatial arrangements of its atoms. The “methoxy” groups suggest the presence of ether functional groups, while “methoxycarbonylamino” indicates a combination of ester and amine functional groups. The “butanoic acid” part of the name suggests that the compound contains a four-carbon chain with a carboxylic acid functional group at one end.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, particularly the configuration around its chiral centers. The presence of multiple functional groups would also influence its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, the ester could undergo hydrolysis or condensation reactions, and the carboxylic acid could react with bases or alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include properties like solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity.Safety And Hazards
Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Orientations Futures
Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or investigating its bioactivity if relevant.
Please note that this is a general analysis based on the compound’s name and does not include specific data or research. For a more detailed and accurate analysis, specific experimental data and peer-reviewed research would be needed.
Propriétés
Numéro CAS |
1007881-21-1 |
|---|---|
Nom du produit |
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid |
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t4-,5+/m1/s1 |
Clé InChI |
PAISMPKJXOZRKI-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)OC)OC |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



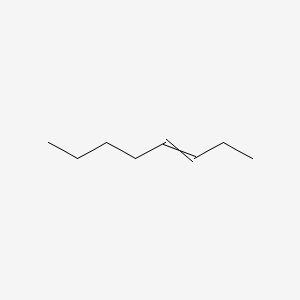
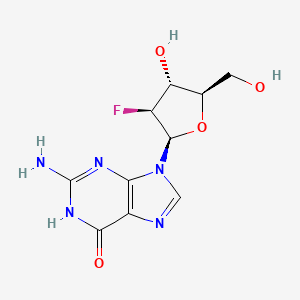
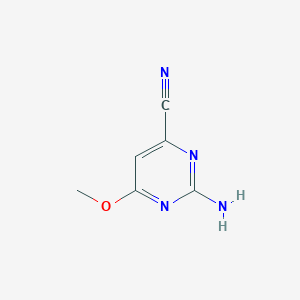
![Tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8807848.png)
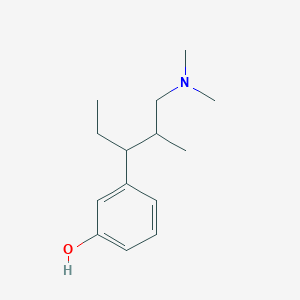
![2H-naphtho[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8807859.png)
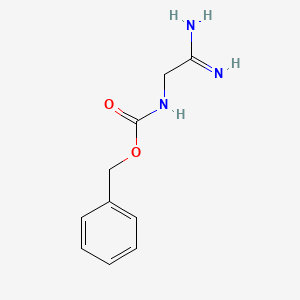
![tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8807865.png)
